molecular formula C19H16O3 B097509 7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol CAS No. 16053-72-8

7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol

Cat. No. B097509
CAS RN: 16053-72-8
M. Wt: 292.3 g/mol
InChI Key: IAVXTYVFOYQFLN-UHFFFAOYSA-N
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Description

7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol, also known as 7-hydroxymethyl-8,9-dihydro-9,10-epoxybenzo[a]pyrene (BPDE), is a polycyclic aromatic hydrocarbon (PAH) that is formed during the incomplete combustion of organic matter. It is a potent mutagen and carcinogen that has been extensively studied due to its role in the development of various types of cancers.

Mechanism Of Action

BPDE exerts its carcinogenic effects by forming DNA adducts, which are covalent bonds between the BPDE molecule and DNA. These adducts can cause mutations in the DNA sequence, leading to the development of cancerous cells. BPDE can also interfere with DNA repair mechanisms, further increasing the risk of cancer development.

Biochemical And Physiological Effects

BPDE has been shown to have a variety of biochemical and physiological effects on the human body. It can induce oxidative stress, leading to the production of reactive oxygen species (ROS) and DNA damage. BPDE can also induce inflammation and alter gene expression, leading to changes in cellular signaling pathways.

Advantages And Limitations For Lab Experiments

BPDE is a potent mutagen and carcinogen, making it a valuable tool for studying the mechanisms of DNA damage and repair, as well as the effects of environmental toxins on human health. However, due to its toxicity, it must be handled with care in the laboratory setting. Additionally, the synthesis of BPDE can be complex and time-consuming, limiting its use in certain experiments.

Future Directions

1. Further studies are needed to understand the role of BPDE in the development of specific types of cancers.
2. Research should be conducted to identify potential therapeutic targets for BPDE-induced cancers.
3. The effects of BPDE on epigenetic modifications should be studied to better understand its role in cancer development.
4. The development of new methods for synthesizing BPDE could expand its use in scientific research.
5. Studies should be conducted to better understand the effects of BPDE on human health and the environment.

Synthesis Methods

BPDE can be synthesized through the reaction of benzo[a]pyrene with peroxyacetic acid. This reaction produces a mixture of BPDE isomers, including 7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diolhyl-8,9-dihydro-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE I) and 7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diolhyl-8,9-dihydro-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE II).

Scientific Research Applications

BPDE has been extensively studied for its role in the development of various types of cancers, including lung, liver, and skin cancer. It has been shown to induce mutations in DNA, leading to the development of cancerous cells. BPDE is also used in scientific research to study the mechanisms of DNA damage and repair, as well as the effects of environmental toxins on human health.

properties

CAS RN

16053-72-8

Product Name

7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

7-(hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol

InChI

InChI=1S/C19H16O3/c20-10-16-14-7-5-11-3-1-2-4-13(11)15(14)9-12-6-8-17(21)19(22)18(12)16/h1-9,17,19-22H,10H2

InChI Key

IAVXTYVFOYQFLN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC(C(C4=C3CO)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC(C(C4=C3CO)O)O

synonyms

7-hydroxymethylbenz(a)anthracene-8,9-dihydrodiol
7-OHMBA-8,9

Origin of Product

United States

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